

Sulfosulfuron Toxicology in Non-target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfosulfuron**

Cat. No.: **B120094**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfosulfuron is a selective, systemic sulfonylurea herbicide used for the control of broadleaf weeds and grasses in various agricultural and non-crop settings.^{[1][2]} Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.^{[1][2][3][4]} While effective in weed management, understanding its toxicological profile in non-target organisms is paramount for a comprehensive environmental risk assessment. This guide provides a detailed overview of the toxicology of **sulfosulfuron**, focusing on its effects on a range of non-target species.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity of **sulfosulfuron** to various non-target organisms.

Table 1: Acute Toxicity of Sulfosulfuron to Non-Target Organisms

Organism Category	Species	Endpoint	Value (mg/L or mg/kg)	Reference
Mammals	Rat	Oral LD50	> 5000 mg/kg	[5]
Rat	Dermal LD50	> 5000 mg/kg	[5]	
Rat	Inhalation LC50	> 3.0 mg/L	[5]	
Birds	Bobwhite Quail	Oral LD50	> 2250 mg/kg	-
Fish	Rainbow Trout (<i>Oncorhynchus mykiss</i>)	96-hr LC50	> 93.6 mg a.i./L	[6]
Bluegill Sunfish (<i>Lepomis macrochirus</i>)	96-hr LC50	> 94.6 mg a.i./L	[6]	
Sheepshead Minnow (<i>Cyprinodon variegatus</i>)	96-hr LC50	> 101 mg a.i./L	[6]	
Aquatic Invertebrates	<i>Daphnia magna</i>	48-hr EC50	> 102 mg a.i./L	[6]
Mysid Shrimp (<i>Americanamysis bahia</i>)	96-hr LC50	> 106 mg a.i./L	[6]	
Honeybees	<i>Apis mellifera</i>	Acute Contact LD50	Moderately Toxic	[7]
	Acute Oral LD50	Moderately Toxic	[7]	
Earthworms	<i>Eisenia fetida</i>	14-day LC50	> 1000 mg/kg soil	[8]
Algae	<i>Selenastrum capricornutum</i>	72-hr EC50 (Growth)	0.001 mg a.i./L	[9]

a.i. = active ingredient

Table 2: Chronic Toxicity of Sulfosulfuron to Non-Target Organisms

Organism Category	Species	Endpoint	Value (mg/L or mg/kg)	Reference
Mammals	Dog	1-year NOAEL	20 mg/kg/day	[8]
Rat	Chronic/Carcinogenicity NOAEL	2-year	24.0 mg/kg/day	[5]
Fish	Rainbow Trout (Oncorhynchus mykiss)	60-day Early Life-Stage NOAEC	100 mg a.i./L	[6]
Aquatic Invertebrates	Daphnia magna	21-day NOAEC (Reproduction)	102 mg a.i./L	[6]

NOAEL = No Observed Adverse Effect Level; NOAEC = No Observed Adverse Effect Concentration

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized guidelines.

Mammalian Acute Oral Toxicity (as per OECD Guideline 423)

- Test Species: Rat (typically female).
- Principle: A stepwise procedure is used where a small number of animals are dosed at a defined level. The outcome of this initial step determines the subsequent dose level for the next group of animals. This method aims to classify the substance's toxicity with the use of a minimal number of animals.[10][11][12][13]
- Procedure:

- Animals are fasted prior to dosing.
- The test substance is administered orally by gavage in a single dose.
- Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[\[14\]](#)
- A necropsy is performed on all animals at the end of the observation period.

Fish Early Life-Stage Toxicity Test (as per OECD Guideline 210)

- Test Species: Rainbow Trout (*Oncorhynchus mykiss*) or other suitable species.[\[15\]](#)[\[16\]](#)
- Principle: This test exposes the early life stages of fish, from fertilized eggs through to the juvenile stage, to a range of concentrations of the test substance.[\[17\]](#)[\[18\]](#)
- Procedure:
 - Fertilized eggs are placed in test chambers containing different concentrations of **sulfosulfuron**.
 - The test is conducted under flow-through or semi-static conditions.
 - Observations are made on hatching success, larval survival, growth (length and weight), and the occurrence of any developmental abnormalities.[\[16\]](#)
 - The test continues until the control fish are free-swimming and actively feeding.

Daphnia magna Reproduction Test (as per OECD Guideline 211)

- Test Species: *Daphnia magna*.
- Principle: This chronic test assesses the impact of a substance on the reproductive output of *Daphnia magna* over a 21-day period.[\[19\]](#)[\[20\]](#)
- Procedure:

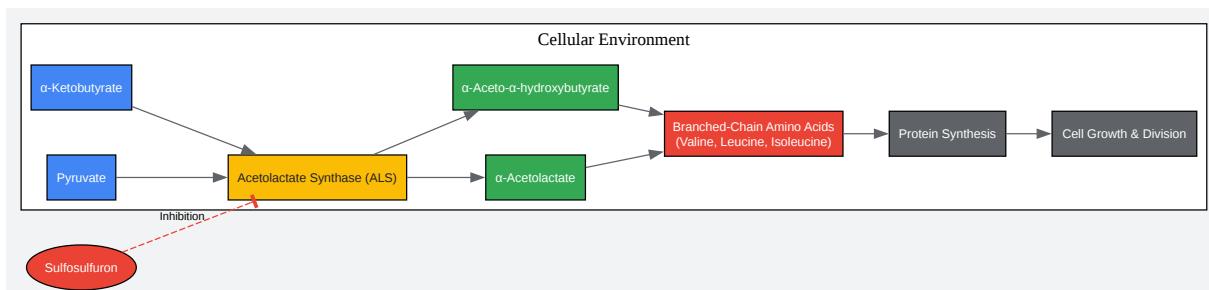
- Young female daphnids are exposed to a range of **sulfosulfuron** concentrations.
- The test is conducted under semi-static or flow-through conditions.
- The primary endpoint is the total number of live offspring produced per parent animal. Parental mortality and mobility are also recorded.[\[21\]](#)
- The test duration of 21 days allows for the assessment of effects over several broods.

Honeybee Acute Contact Toxicity Test (as per OECD Guideline 214)

- Test Species: Adult worker honeybees (*Apis mellifera*).
- Principle: This laboratory test evaluates the acute contact toxicity of a substance to honeybees.[\[9\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)
- Procedure:
 - A range of doses of **sulfosulfuron**, dissolved in a suitable carrier, is applied directly to the dorsal thorax of anesthetized bees.[\[9\]](#)[\[22\]](#)
 - Treated bees are kept in cages with a food source.
 - Mortality and any sublethal effects (e.g., behavioral changes) are recorded at specified intervals, typically up to 48 or 96 hours.[\[9\]](#)[\[22\]](#)
 - The LD50 (the dose causing 50% mortality) is calculated.[\[22\]](#)

Earthworm Acute Toxicity Test (as per OECD Guideline 207)

- Test Species: *Eisenia fetida*.[\[7\]](#)[\[26\]](#)[\[27\]](#)
- Principle: This test determines the acute toxicity of a substance to earthworms in an artificial soil substrate.[\[7\]](#)[\[26\]](#)
- Procedure:

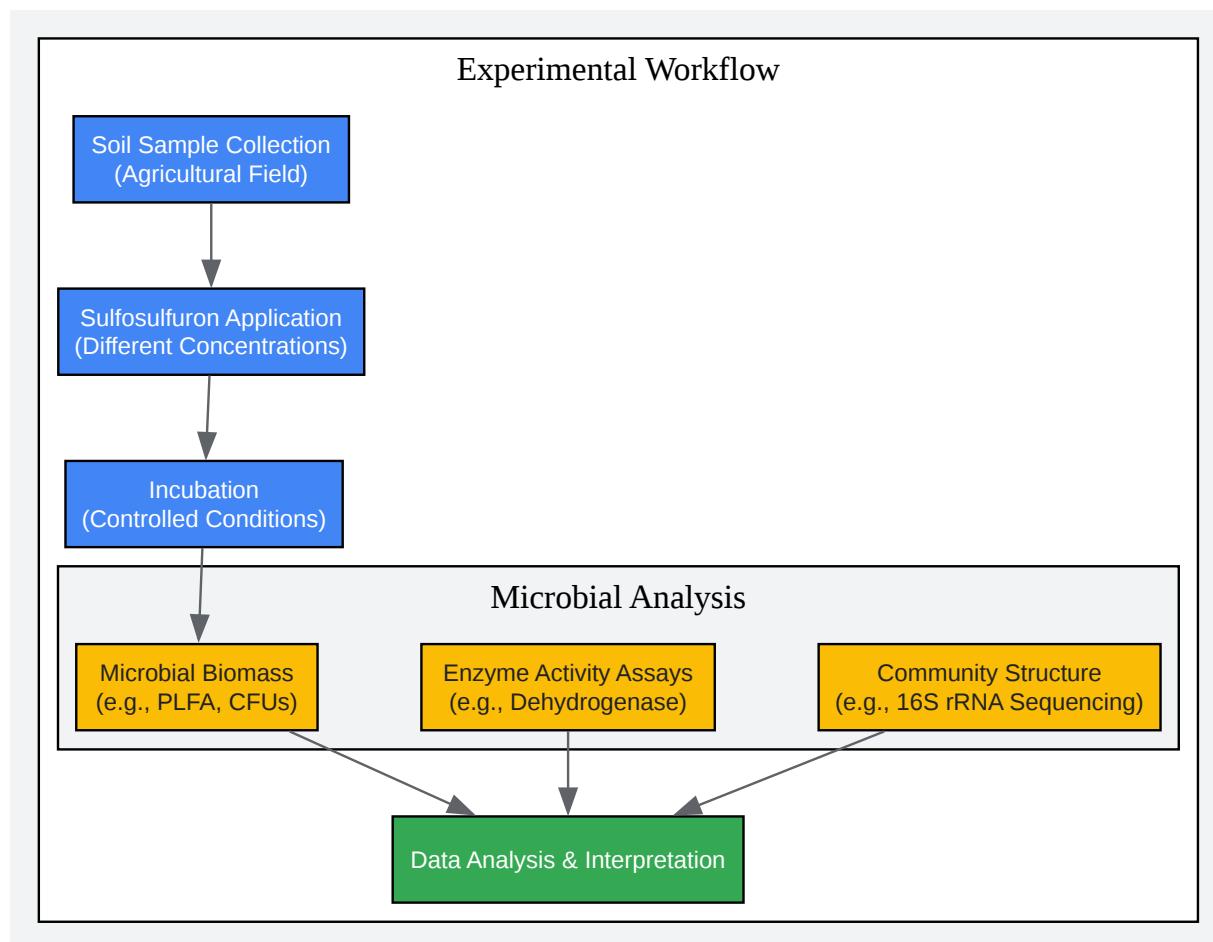

- Adult earthworms are introduced into containers with artificial soil treated with a range of **sulfosulfuron** concentrations.[8]
- The test duration is 14 days.[7][8][27]
- Mortality is assessed at day 7 and day 14. Sublethal effects, such as changes in body weight and behavior, are also recorded.[7][8]

Algal Growth Inhibition Test (as per OECD Guideline 201)

- Test Species: Freshwater green algae (e.g., *Pseudokirchneriella subcapitata*).[28]
- Principle: This test evaluates the effect of a substance on the growth of a selected algal species over a 72-hour period.[1][5][29][30]
- Procedure:
 - Exponentially growing algal cultures are exposed to a range of **sulfosulfuron** concentrations in a nutrient-rich medium.[5][28]
 - The cultures are incubated under controlled conditions of light and temperature.
 - Algal growth is measured at 24, 48, and 72 hours, typically by cell counts or spectrophotometry.
 - The EC50 (the concentration causing a 50% reduction in growth) is determined.[30]

Signaling Pathways and Experimental Workflows Primary Mode of Action in Target and Non-Target Plants

Sulfosulfuron's primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme. This enzyme is the first and rate-limiting step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.

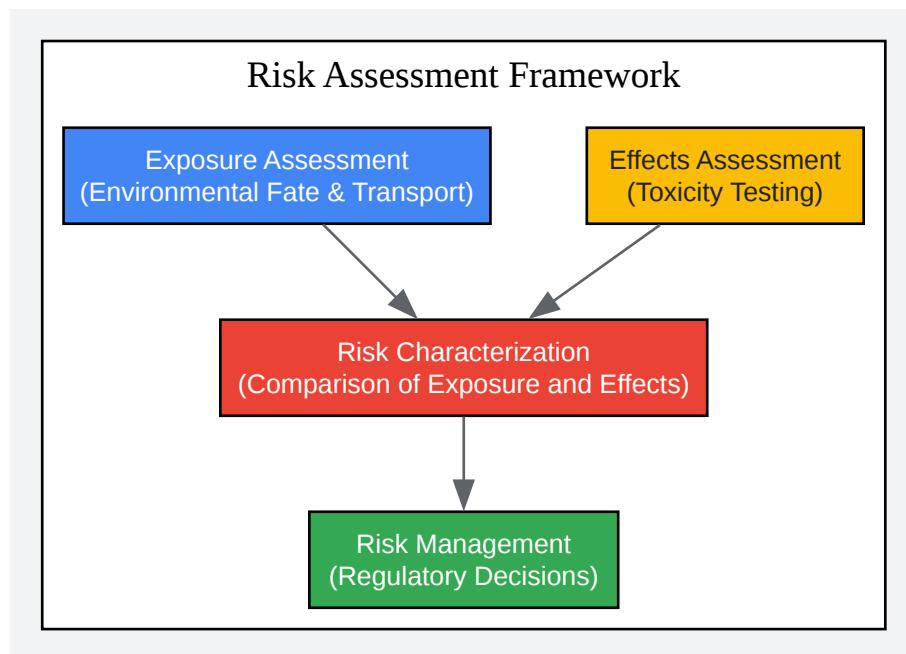


[Click to download full resolution via product page](#)

Caption: **Sulfosulfuron** inhibits the ALS enzyme, blocking the synthesis of essential branched-chain amino acids.

Experimental Workflow for Assessing Sulfosulfuron Effects on Soil Microbial Communities

The impact of **sulfosulfuron** on soil microbial communities can be assessed through a multi-step experimental workflow.



[Click to download full resolution via product page](#)

Caption: Workflow for evaluating the impact of **sulfosulfuron** on soil microbial communities.

Logical Relationship in Ecotoxicological Risk Assessment

The assessment of risk to non-target organisms from **sulfosulfuron** follows a logical progression from exposure assessment to risk characterization.

[Click to download full resolution via product page](#)

Caption: Logical framework for the ecotoxicological risk assessment of **sulfosulfuron**.

Conclusion

Sulfosulfuron exhibits low acute toxicity to mammals, birds, and most aquatic invertebrates. However, it is highly toxic to non-target aquatic plants, particularly algae, due to its specific mode of action. The chronic toxicity data indicate a low risk to fish and aquatic invertebrates at environmentally relevant concentrations. The primary concern for **sulfosulfuron** in the environment is its potential impact on non-target vegetation and aquatic primary producers. A thorough understanding of its toxicological profile, as outlined in this guide, is essential for its responsible use and for the development of effective risk mitigation strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Algal toxicity – growth inhibition | Kit de Herramientas para el Registro de Plaguicidas | Organización de las Naciones Unidas para la Alimentación y la Agricultura [fao.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 4. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. eurofins.com.au [eurofins.com.au]
- 6. OECD 207 - Phytosafe [phytosafe.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. biotecnologiebt.it [biotecnologiebt.it]
- 10. researchgate.net [researchgate.net]
- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. OECD 210: Fish, Early-life Stage Toxicity Test | ibacon GmbH [ibacon.com]
- 16. OECD 210: Fish, Early-life Stage Toxicity Test - Situ Biosciences [situbiosciences.com]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. content.fera.co.uk [content.fera.co.uk]
- 23. oecd.org [oecd.org]
- 24. oecd.org [oecd.org]
- 25. Effects on bees - honeybee - acute contact toxicity | Boîte à outils pour l'homologation des pesticides | Organisation des Nations Unies pour l'alimentation et l'agriculture [fao.org]
- 26. Effects on earthworms – Acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 27. researchgate.net [researchgate.net]
- 28. catalog.labcorp.com [catalog.labcorp.com]
- 29. oecd.org [oecd.org]
- 30. shop.fera.co.uk [shop.fera.co.uk]
- To cite this document: BenchChem. [Sulfosulfuron Toxicology in Non-target Organisms: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b120094#sulfosulfuron-toxicology-in-non-target-organisms\]](https://www.benchchem.com/product/b120094#sulfosulfuron-toxicology-in-non-target-organisms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com